Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Description
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via a methanone group to a pyrrolidine ring (a five-membered nitrogen-containing ring). The pyrrolidine moiety is substituted at the 3-position with both methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.
Properties
IUPAC Name |
azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c1-17-9(10(11,12)13)2-3-15(6-9)8(16)7-4-14-5-7/h7,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOUTIXURMVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)C2CNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, with the molecular formula C10H15F3N2O2 and a molecular weight of 252.23 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.
Structural Overview
The compound features an azetidine ring and a pyrrolidine moiety, both of which are known to exhibit diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable modification in drug design.
Antitumor Activity
Research has indicated that compounds containing azetidine structures can act as inhibitors of various kinases involved in cancer progression. For instance, azetidines have been associated with the inhibition of the spindle assembly checkpoint, which is crucial for proper cell division. This suggests that this compound may possess similar antitumor properties by interfering with mitotic processes .
Receptor Modulation
The compound's structure suggests potential interactions with various receptors, including nicotinic acetylcholine receptors (nAChRs). Compounds that modulate nAChRs have been shown to influence neuroprotective pathways and could be beneficial in treating neurodegenerative diseases . The presence of the trifluoromethyl group may enhance binding affinity and selectivity for these receptors.
Synthesis Methods
The synthesis of azetidine derivatives typically involves cyclization reactions. A common approach includes the cyclization of 1,3-aminoalcohols or 1,3-aminohalides under controlled conditions. Recent advancements have introduced microwave-assisted methods that significantly increase yields and reduce reaction times .
Example Synthesis Route
- Starting Materials : 1,3-diamines and appropriate aldehydes.
- Reagents : DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.
- Conditions : Reaction conducted in acetonitrile at elevated temperatures.
- Yield : Typically yields over 60% for various substituted azetidines.
Case Studies
- Antitumor Efficacy : A study demonstrated that azetidine derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as chemotherapeutic agents .
- Neurological Studies : Research into the modulation of nAChRs by similar compounds has shown promising results in enhancing cognitive function in animal models, suggesting potential applications for cognitive disorders .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H15F3N2O2 |
| Molecular Weight | 252.23 g/mol |
| CAS Number | 2097945-10-1 |
| Purity | ≥ 95% |
| Potential Applications | Antitumor agents, Neuroprotective drugs |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug candidates .
- Neuropharmacology : Preliminary studies suggest that azetidin derivatives may exhibit activity on neurotransmitter systems, making them candidates for treating neurological disorders .
-
Biological Activity Studies
- Antimicrobial Activity : Research into the antimicrobial properties of azetidin derivatives has shown promising results, indicating potential applications in combating resistant bacterial strains .
- Anticancer Research : Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing, with initial findings suggesting it may inhibit tumor growth through specific pathways .
- Synthetic Chemistry
Case Study 1: Antimicrobial Activity
A study conducted on azetidin derivatives demonstrated their effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the azetidin structure could lead to increased antibacterial potency.
Case Study 2: Neuropharmacological Effects
Research published in a pharmacology journal explored the effects of azetidin derivatives on serotonin receptors. The findings suggested that these compounds could modulate receptor activity, offering a new avenue for treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituents, ring systems, and inferred properties:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Ring System | Key Features | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₃F₃N₂O₂ | 3-methoxy, 3-CF₃ on pyrrolidine | Azetidine-Pyrrolidine | Balanced lipophilicity (CF₃) and polarity (OCH₃); moderate metabolic stability | Research intermediate |
| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4) | C₈H₁₂F₂N₂O₂ | 4,4-difluoro, 2-hydroxymethyl on pyrrolidine | Azetidine-Pyrrolidine | Enhanced solubility (hydroxymethyl); increased polarity | Synthetic intermediate |
| Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone (CAS 2091716-78-6) | C₈H₁₁F₃N₂O₂ | 3-hydroxy, 3-CF₃ on azetidine | Azetidine-Azetidine | Smaller ring size (azetidine-azetidine); higher rigidity | Drug discovery scaffold |
| 5F-PY-PINACA (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) | C₁₉H₂₂F₂N₂O | 5-fluoropentyl chain, indole | Pyrrolidine-Indole | High CB1 receptor affinity; pronounced psychoactive effects | Cannabinoid receptor agonist |
| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8) | C₁₀H₁₃NO₂S | 3-hydroxy on pyrrolidine, 3-methylthiophene | Pyrrolidine-Thiophene | Stereospecific interactions (R-configuration); sulfur-mediated electronics | Chiral synthon |
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, it reduces solubility, a limitation partially offset by the methoxy (-OCH₃) group, which introduces polarity . In contrast, the hydroxymethyl (-CH₂OH) substituent in the 4,4-difluoro analog (CAS 2092062-77-4) improves aqueous solubility but may reduce membrane permeability .
The indole-pyrrolidine hybrid in 5F-PY-PINACA demonstrates how heteroaromatic systems (e.g., indole) significantly alter biological activity, in this case conferring potent cannabinoid receptor agonism .
Biological Activity Trends :
- Pyrrolidine-derived compounds with bulky electron-withdrawing groups (e.g., -CF₃) often exhibit improved receptor-binding kinetics due to enhanced van der Waals interactions .
- Stereochemistry plays a critical role: the (R)-configuration in CAS 145736-65-8 highlights how chiral centers influence receptor engagement .
Synthetic Utility :
- The target compound and its analogs (e.g., CAS 2092062-77-4) are primarily used as intermediates in medicinal chemistry, enabling rapid diversification of scaffolds for structure-activity relationship (SAR) studies .
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely slows oxidative metabolism by cytochrome P450 enzymes, a common issue with pyrrolidine derivatives .
- Solubility Challenges : While the methoxy group improves solubility relative to fully fluorinated analogs, further optimization (e.g., introducing ionizable groups) may be necessary for in vivo efficacy .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction of the azetidine ring system.
- Functionalization of the pyrrolidine ring with methoxy and trifluoromethyl groups.
- Formation of the amide (methanone) linkage connecting the azetidine and pyrrolidine moieties.
Key synthetic steps include cyclization reactions to form azetidine, selective substitution on pyrrolidine, and amide bond formation through coupling reactions.
Preparation of Azetidine Core
Azetidine derivatives are often synthesized via intramolecular cyclization of amino alcohol precursors or via displacement reactions involving tosylated intermediates.
Intramolecular Displacement Method: A primary amine bearing a tosylate group undergoes intramolecular nucleophilic substitution to form the azetidine ring with high yields (up to 92%).
Bis-triflated Diol Cyclization: Bis-triflated diols react with primary amines under basic conditions to yield azetidine derivatives with yields ranging from 32% to 95%, depending on the nucleophilicity of the amine.
Horner–Wadsworth–Emmons (HWE) Reaction: This method is used to prepare substituted azetidine derivatives by reacting azetidin-3-one with phosphonate esters, providing substituted alkene intermediates that can be further elaborated.
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety bearing methoxy and trifluoromethyl substituents is constructed through selective substitution and coupling reactions:
Methoxy and Trifluoromethyl Group Introduction: The trifluoromethyl group is introduced typically via electrophilic trifluoromethylation or by using trifluoromethylated starting materials. The methoxy group is often introduced by methylation of hydroxyl precursors or via nucleophilic substitution.
Pyrrolidine Ring Substitution: The 3-position of pyrrolidine is functionalized with methoxy and trifluoromethyl groups, often requiring protection/deprotection strategies for selective substitution and stereochemical control.
Amide Bond Formation (Methanone Linkage)
The amide linkage connecting the azetidine and pyrrolidine rings is formed via coupling reactions:
Use of Coupling Reagents: Commonly employed reagents include HOBt (1-Hydroxybenzotriazole), EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), and HATU for efficient amide bond formation.
Reaction Conditions: Coupling reactions are typically conducted in inert solvents like DMF or DCM under mild temperatures to avoid side reactions, with bases such as DIPEA or triethylamine to neutralize acids formed during the reaction.
Representative Synthetic Route (Literature-Based)
Detailed Research Findings and Notes
The azetidinone intermediates can be prepared by oxidation of azetidine derivatives using organic peroxy acids in inert solvents like ethanol or methanol, optionally in the presence of alkali metal hydroxides at reflux.
Reduction steps employing lithium aluminum hydride in tetrahydrofuran at reflux are used to convert intermediates to desired amines or alcohols.
The trifluoromethyl substituent enhances the electron-withdrawing character, facilitating certain coupling reactions such as Sonogashira homologation at lower temperatures and shorter times to improve yields.
Protection and deprotection strategies involving N-Boc groups are critical for controlling reactivity during multi-step syntheses, with deprotection achieved by trifluoroacetic acid or hydrogen chloride treatment.
Cross-coupling reactions (e.g., Suzuki-type) are employed to assemble complex biaryl or heteroaryl fragments attached to azetidine or pyrrolidine cores, using catalysts such as Pd(PPh3)4 or PdCl2(dppf).
Side reactions such as β-elimination during fluorination of mesylate intermediates can reduce yields and require careful optimization of reaction conditions.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Typical Reagents | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Azetidine ring cyclization | Tosylated amino alcohol, base (e.g., DIPEA) | THF, ethanol, methanol | 70°C (for some reactions) | Intramolecular nucleophilic substitution |
| Oxidation to azetidinone | Organic peroxy acids (e.g., m-CPBA) | Ethanol, methanol | Reflux | Formation of azetidinone intermediates |
| Reduction | Lithium aluminum hydride | Tetrahydrofuran (THF) | Reflux | Reduction of intermediates to amines/alcohols |
| Pyrrolidine functionalization | Trifluoromethylating agents, methyl iodide | Various (DMSO, acetic acid) | Ambient to elevated | Selective substitution on pyrrolidine ring |
| Amide bond formation | HOBt, EDC·HCl, HATU | DMF, DCM | Room temperature | Efficient amide coupling |
| Deprotection | Trifluoroacetic acid, HCl in MeOH | Methanol | Room temperature | Removal of Boc protecting groups |
Q & A
Q. What are the recommended synthetic routes for Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling azetidine derivatives with trifluoromethyl-substituted pyrrolidine intermediates. A multi-step procedure is recommended:
Intermediate Preparation : Synthesize 3-methoxy-3-(trifluoromethyl)pyrrolidine via nucleophilic substitution or catalytic hydrogenation of a nitro precursor .
Coupling Reaction : Use a carbodiimide-based coupling agent (e.g., EDC/HOBt) to conjugate the azetidine and pyrrolidine moieties in anhydrous dichloromethane under nitrogen.
Purification : Employ column chromatography (silica gel, hexanes/EtOAc gradient) followed by recrystallization from ethanol/water.
Q. Optimization Tips :
Q. How should researchers characterize this compound, and what analytical techniques are critical?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer: Solubility varies significantly by solvent (tested at 25°C):
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO | >50 | Stable |
| Ethanol | 38.9 | Stable |
| Water | <0.1 | Hydrolyzes |
Q. Recommendations :
- Store at −20°C under argon to prevent moisture absorption.
- Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% DMSO) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting neurological enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like monoamine oxidases (MAOs) or GABA receptors.
- QSAR Analysis : Correlate substituent effects (e.g., trifluoromethyl position) with activity using Hammett constants or molecular descriptors .
- MD Simulations : Assess conformational stability in lipid bilayers (NAMD/GROMACS) for blood-brain barrier penetration studies .
Validation : Cross-check predictions with in vitro enzyme inhibition assays (IC measurements) .
Q. What strategies address stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution.
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediates .
- Diastereomeric Salt Formation : Resolve racemates using tartaric acid derivatives .
Case Study : A diastereomeric ratio (dr) of 6:1 was achieved via chiral auxiliaries, requiring iterative column purification .
Q. How can researchers identify biological targets using AI-driven screening?
Methodological Answer:
- Phage Display Libraries : Screen against human proteome libraries to identify binding partners (e.g., kinases, GPCRs) .
- AlphaFold2 : Predict 3D target structures and perform virtual screening for hit identification.
- CRISPR-Cas9 Validation : Knock out candidate targets in cell lines and assess compound efficacy changes .
Data Integration : Combine AI predictions with SPR (surface plasmon resonance) for binding affinity validation .
Q. How should contradictory data (e.g., solubility vs. bioactivity) be analyzed?
Methodological Answer:
Controlled Replication : Repeat experiments under identical conditions (solvent, temperature).
Meta-Analysis : Compare datasets from analogs (e.g., trifluoromethyl-pyrrolidine derivatives) to identify trends .
Mechanistic Studies : Use fluorescence quenching or ITC (isothermal titration calorimetry) to probe solvent-dependent conformational changes.
Example : A 20% discrepancy in aqueous solubility was traced to residual DMSO in stock solutions; use lyophilization for standardization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
